BenchChemオンラインストアへようこそ!

MK-3207

CGRP receptor binding affinity migraine

MK-3207 is a sub-nanomolar CGRP receptor antagonist (Ki=0.024 nM) with >50,000-fold off-target selectivity, making it ideal for human tissue assays and translational studies. It demonstrates 40-65x greater potency than telcagepant and is validated in Phase II migraine trials. This compound is essential for research requiring maximal receptor occupancy at low concentrations to minimize solvent exposure and off-target effects.

Molecular Formula C31H29F2N5O3
Molecular Weight 557.6 g/mol
CAS No. 957118-49-9
Cat. No. B1676616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-3207
CAS957118-49-9
Synonyms2-(8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro(4.5)dec-9-yl)-N-(2'-oxo-1,1',2',3-tetrahydrospiro(indene-2,3'-pyrrolo(2,3-b)pyridin)-5-yl)acetamide
MK 3207
MK-3207
MK3207
Molecular FormulaC31H29F2N5O3
Molecular Weight557.6 g/mol
Structural Identifiers
SMILESC1CCC2(C1)C(=O)N(C(CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4
InChIInChI=1S/C31H29F2N5O3/c32-21-10-19(11-22(33)13-21)25-16-35-31(7-1-2-8-31)29(41)38(25)17-26(39)36-23-6-5-18-14-30(15-20(18)12-23)24-4-3-9-34-27(24)37-28(30)40/h3-6,9-13,25,35H,1-2,7-8,14-17H2,(H,36,39)(H,34,37,40)/t25-,30+/m0/s1
InChIKeyAZAANWYREOQRFB-SETSBSEESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MK-3207 (CAS 957118-49-9) Product Overview: CGRP Receptor Antagonist for Migraine Research Procurement


2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide, designated MK-3207 (CAS 957118-49-9), is a small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist developed as an orally bioavailable agent for acute migraine therapy [1]. It exhibits sub-nanomolar potency against human and rhesus monkey CGRP receptors (Ki = 0.024 nM) and demonstrates high selectivity over related calcitonin family receptors (AM1, AM2, CTR, AMY3) [2]. The compound progressed to Phase II clinical trials where it demonstrated significant efficacy in the acute treatment of migraine [3].

Why Generic CGRP Antagonist Substitution Fails: Critical Differentiators of MK-3207 (957118-49-9)


CGRP receptor antagonists as a class exhibit substantial heterogeneity in potency, selectivity, species cross-reactivity, and pharmacokinetic profiles, rendering simple substitution of one antagonist for another scientifically invalid. MK-3207 demonstrates a 40- to 65-fold greater potency than telcagepant at the human CGRP receptor (Ki = 0.024 nM vs. 0.78 nM) [1] and maintains >400-fold selectivity over rodent and canine orthologs, a species-specificity profile that diverges markedly from other agents in the class [2]. Moreover, MK-3207 exhibits >50,000-fold selectivity across a panel of 160 off-target receptors, channels, and enzymes, a breadth of selectivity profiling not uniformly documented across comparator CGRP antagonists . These quantifiable distinctions mandate compound-specific selection in both research and preclinical development contexts.

MK-3207 (957118-49-9) Quantified Differential Evidence vs. Comparator CGRP Antagonists


Human CGRP Receptor Binding Affinity: MK-3207 vs. Telcagepant

MK-3207 exhibits a binding affinity (Ki) of 0.024 nM at the recombinant human CGRP receptor, representing a 32.5-fold higher affinity compared to telcagepant, which has a Ki of 0.78 nM for the same receptor [1][2]. In independent characterization, MK-3207 was reported to be approximately 40- to 65-fold more potent than telcagepant at the human CGRP receptor [3].

CGRP receptor binding affinity migraine

Selectivity Profile Against Related Calcitonin Family Receptors

MK-3207 demonstrates exceptional selectivity for the CGRP receptor over related human calcitonin family receptors. The Ki values against AM1 (CLR/RAMP2) and AM2 (CLR/RAMP3) receptors are 16,500 nM and 156 nM, respectively, corresponding to >680,000-fold and >6,500-fold selectivity over the CGRP receptor [1]. Against the calcitonin receptor (CTR), the Ki is 1,900 nM (>79,000-fold selectivity), and against the amylin 3 receptor (AMY3), the Ki is 128 nM (>5,300-fold selectivity) . This selectivity profile is quantitatively defined, whereas comparable multi-receptor selectivity data for other CGRP antagonists such as telcagepant and olcegepant are less extensively documented in the same assay systems.

receptor selectivity AM1 AM2 CTR AMY3

Species-Specific CGRP Receptor Affinity: Human/Rhesus vs. Rodent/Canine

MK-3207 exhibits a pronounced species-specific affinity profile that diverges sharply from some other CGRP antagonists. While it binds with high affinity to human (Ki = 0.024 nM) and rhesus monkey (Ki = 0.024 nM) CGRP receptors, its affinity for canine and rat receptors is >400-fold lower, with Ki values of 10 nM for both species [1]. In contrast, telcagepant demonstrates more balanced cross-species affinity (rat Ki = 1.2 nM; human Ki = 0.78 nM, representing only a ~1.5-fold difference) [2]. This differential species selectivity profile renders MK-3207 unsuitable for efficacy studies in rodent models of migraine but well-suited for studies in non-human primate models or human-derived ex vivo systems.

species specificity translational pharmacology preclinical models

In Vivo Pharmacodynamic Efficacy: Capsaicin-Induced Dermal Vasodilation (CIDV) in Rhesus Monkey

In the rhesus monkey capsaicin-induced dermal vasodilation (CIDV) model, a translational pharmacodynamic assay for CGRP-mediated neurogenic inflammation, MK-3207 produced a concentration-dependent inhibition with an EC50 of 0.8 nM and an Emax of 81% inhibition [1]. The estimated EC90 was approximately 7 nM. By comparison, telcagepant exhibited an EC50 of 4.5 nM and an Emax of 72% in the same model [2], indicating that MK-3207 is approximately 5.6-fold more potent in this in vivo pharmacodynamic endpoint.

in vivo efficacy pharmacodynamics CIDV model non-human primate

Broad Off-Target Selectivity Panel Screening

MK-3207 was evaluated in a broad panel of 160 enzymes, receptors, and ion channels and demonstrated >50,000-fold selectivity against all off-targets tested [1]. This comprehensive selectivity profiling is quantitatively documented in the primary literature. While other CGRP antagonists such as telcagepant and olcegepant have been evaluated in selectivity panels, the extent of publicly available quantitative data and the specific panel composition vary, limiting direct cross-compound comparisons. The >50,000-fold window between CGRP receptor engagement and off-target activity provides a defined selectivity margin for MK-3207.

off-target screening safety pharmacology selectivity panel

Clinical Efficacy in Acute Migraine: Randomized Controlled Trial

MK-3207 was evaluated in a multicenter, double-blind, randomized, placebo-controlled Phase II trial for the acute treatment of migraine. The study enrolled 547 patients and employed an adaptive dose-ranging design. A significant positive dose-response trend was observed for two-hour pain freedom across all MK-3207 doses (p < 0.001). The 200 mg dose demonstrated a significant pairwise difference versus placebo for two-hour pain freedom (p < 0.001), and the 100 mg and 10 mg doses showed nominal significance (p < 0.05) [1]. Adverse event incidence was comparable between MK-3207 and placebo and did not increase with dose. While other CGRP antagonists such as telcagepant and ubrogepant have also demonstrated clinical efficacy, MK-3207 represents the third CGRP antagonist to display clinical efficacy in migraine trials, and its Phase II data provide a quantifiable benchmark of human therapeutic activity [2].

clinical trial migraine Phase II efficacy

Optimal Research and Procurement Application Scenarios for MK-3207 (CAS 957118-49-9)


Human CGRP Receptor Pharmacology Studies Requiring Maximal Target Engagement

MK-3207 is optimally suited for in vitro and ex vivo studies requiring maximal CGRP receptor occupancy at low concentrations. Its sub-nanomolar Ki (0.024 nM) enables complete receptor blockade at concentrations that minimize solvent exposure and off-target effects [1]. This property is particularly valuable in human tissue assays, primary cell cultures, and functional studies where high potency translates to cleaner pharmacological profiles.

Non-Human Primate Migraine Models and Translational Pharmacodynamics

The rhesus monkey CIDV model, which exhibits a strong translational correlation with human migraine efficacy, is the preferred in vivo system for MK-3207 studies. The compound demonstrates an EC50 of 0.8 nM and Emax of 81% in this model [1], and its high affinity for rhesus CGRP receptors (Ki = 0.024 nM) ensures robust target engagement [2]. MK-3207 is NOT recommended for rodent migraine models due to its >400-fold lower affinity for rat and canine receptors.

Selectivity Profiling and Off-Target Liability Assessment in Calcitonin Family Receptor Research

MK-3207 serves as a reference compound for defining the selectivity window between CGRP receptor antagonism and engagement of related calcitonin family receptors (AM1, AM2, CTR, AMY3). Its quantitatively defined selectivity ratios (ranging from >5,300-fold to >680,000-fold) [1] provide benchmarks for evaluating novel CGRP antagonists and for interpreting complex pharmacological phenotypes in systems where multiple calcitonin family receptors are co-expressed.

Comparative Efficacy Benchmarking in Migraine Therapeutic Development

MK-3207's Phase II clinical trial data establish it as a well-characterized reference compound for benchmarking the efficacy of novel migraine therapeutics. The trial demonstrated a significant positive dose-response trend for two-hour pain freedom (p < 0.001) and significant pairwise efficacy at 200 mg (p < 0.001) [1]. These human efficacy data, combined with extensive preclinical characterization, make MK-3207 a valuable comparator for translational pharmacology studies aimed at predicting clinical outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-3207

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.